molecular formula C11H13N5 B1491244 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-40-3

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1491244
CAS RN: 2098090-40-3
M. Wt: 215.25 g/mol
InChI Key: SYCGAHDIPVDXMR-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (also known as 2-azidoprop-2-ynylcyclopenta[c]pyrazole, abbreviated as 2APCP) is an organic compound with a unique chemical structure. It is a pyrazole derivative and has been studied for its potential applications in various scientific fields. The compound has been found to have several interesting properties, such as its ability to act as a substrate for enzymes and its ability to form stable complexes with metal ions.

Scientific Research Applications

Synthesis of Cyclopenta[c]pyrazoles

Cyclopenta[c]pyrazoles, including structures similar to the compound , have been synthesized through intramolecular nitrile imine cycloaddition to alkynes. This method extends to versatile 3-bromo derivatives by utilizing alkynylbromides as dipolarophiles, indicating the compound's potential as a precursor in synthesizing structurally complex and diverse molecules (Winters, Teleha, & Sui, 2014).

Antimicrobial Activities

Derivatives of the compound, particularly pyrazoline and pyrazolo[3,4-b]pyridin-6(7H)-ones, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds, synthesized through a one-pot, four-component reaction involving elements like Meldrum’s acid and substituted aryl azides, exhibited significant antibacterial and antifungal properties. Some derivatives showed high cytotoxicity against the MCF-7 cell line, indicating their potential as antimicrobial and apoptosis-inducing agents (Sindhu et al., 2016).

Anticancer Activity

Azolopyrimidines and Pyrido-Triazolo-Pyrimidinones incorporating the pyrazole moiety have been synthesized for their potential anticancer activity. These compounds, developed through reactions of 1-(pyrazol-3-yl)-2-propenone with heterocyclic amines, showed high activity against Gram-positive and Gram-negative bacteria, with some demonstrating significant effects against specific cancer cell lines (Abbas, Abdallah, Gomha, & Kazem, 2017).

Novel Heterocyclic Syntheses

The compound and its related structures have facilitated the development of novel synthetic routes to heterocyclic compounds. These include pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines with potential anticancer activities, demonstrating the compound's role in synthesizing new biologically active molecules (Mojzych et al., 2014).

Chelating Ligands

Furthermore, compounds containing two pyrazole fragments, including structures related to the compound of interest, have been synthesized for their potential as chelating ligands. This indicates the compound's utility in coordination chemistry and potential applications in material science (Kravtsov et al., 2009).

properties

IUPAC Name

3-(2-azidoethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-16-11(6-7-13-15-12)9-4-3-5-10(9)14-16/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCGAHDIPVDXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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